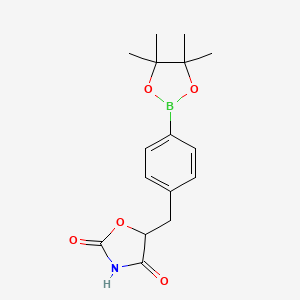

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione

Description

This compound features an oxazolidine-2,4-dione core substituted at the 5-position with a benzyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The oxazolidine-2,4-dione scaffold is a well-known heterocyclic system with applications in medicinal chemistry, particularly as a bioisostere for carboxylic acids or phosphates due to its hydrogen-bonding capacity and metabolic stability . The dioxaborolane group enhances utility in Suzuki-Miyaura cross-coupling reactions, enabling functionalization for drug discovery or materials science .

Properties

Molecular Formula |

C16H20BNO5 |

|---|---|

Molecular Weight |

317.1 g/mol |

IUPAC Name |

5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C16H20BNO5/c1-15(2)16(3,4)23-17(22-15)11-7-5-10(6-8-11)9-12-13(19)18-14(20)21-12/h5-8,12H,9H2,1-4H3,(H,18,19,20) |

InChI Key |

RNLRWFBVTKALBI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)NC(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione typically involves the following steps:

Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boron trihalides under controlled conditions.

Attachment of the benzyl group: The benzyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate benzyl halides and boronic acids.

Formation of the oxazolidine-2,4-dione moiety: This step involves the cyclization of amino acids or their derivatives under dehydrating conditions to form the oxazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxazolidine-2,4-dione ring, converting it into more reduced forms such as oxazolidines.

Substitution: The dioxaborolane ring can participate in substitution reactions, especially in the presence of nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Reduced oxazolidine derivatives.

Substitution: Substituted dioxaborolane derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Polymer Chemistry: It can be incorporated into polymer chains to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The oxazolidine-2,4-dione moiety can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Core Heterocycle Variations

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

- This may improve pharmacokinetic stability .

Benzimidazolone and Pyrrolidine Derivatives

Substituent Effects

Boron-Containing Groups

Electron-Withdrawing/Donating Substituents

- 4-Fluoro and 4-Bromo Derivatives () : Halogen substituents increase lipophilicity and metabolic resistance but may reduce solubility. In contrast, the target compound’s dioxaborolane group balances lipophilicity with reactivity.

- Trifluoromethylpyridin-2-amine Derivatives () : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which differ from the target’s electron-rich dioxaborolane.

Spectral and Physicochemical Properties

The target’s oxazolidine-dione C=O stretches are expected at higher frequencies than thiazolidine analogs due to reduced electron donation from sulfur.

Biological Activity

5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Oxazolidine core : Known for its role in various biological activities.

- Dioxaborolane moiety : This component enhances the compound's reactivity and potential for forming covalent bonds with biological targets.

The biological activity of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione can be attributed to several mechanisms:

- Enzyme Inhibition : The oxazolidine ring can interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of antibiotic development.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cellular Uptake : The presence of boron in the dioxaborolane structure may facilitate cellular uptake and enhance bioavailability.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of certain bacteria | |

| Antioxidant | Reduces oxidative stress in cells | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various oxazolidine derivatives, including our compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism was hypothesized to involve disruption of bacterial protein synthesis pathways.

Case Study 2: Antioxidant Effects

Research conducted on the antioxidant properties demonstrated that the compound effectively scavenged free radicals in vitro. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Research Findings

Recent studies have highlighted the potential of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione in drug development. Notably:

- Bioactivity Assays : Various assays demonstrated that the compound exhibits dose-dependent effects on cell viability and proliferation.

- Mechanistic Insights : Investigations into its interaction with cellular targets revealed that it may modulate signaling pathways associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.